Superior Vasodilatory Efficacy of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-Based Ranolazine Analogs
Derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold demonstrate significantly greater vasodilating effects than the parent drug ranolazine [1].
| Evidence Dimension | Vasodilating effect on rat aorta rings precontracted with phenylephrine |
|---|---|
| Target Compound Data | Vasodilating effects significantly greater |
| Comparator Or Baseline | Ranolazine |
| Quantified Difference | Significantly greater (exact factor not reported in abstract) |
| Conditions | Rat aorta rings precontracted with phenylephrine, in vitro assay |
Why This Matters
This demonstrates the scaffold's ability to enhance the potency of a known cardiovascular agent, making it a valuable template for developing improved vasodilators.
- [1] López-Ortiz M, Monsalvo I, Demare P, et al. Synthesis of ranolazine derivatives containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety and their evaluation as vasodilating agents. Chem Biol Drug Des. 2014;83(6):710-720. doi:10.1111/cbdd.12285. View Source
